2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid, also known as DTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBC is a thiol-reactive compound that can be used to label and detect proteins, peptides, and other biomolecules.
Scientific Research Applications
Antimicrobial Activity
- The compound's derivative, a functional group acid hydrazide, was used in synthesizing derivatives with significant antimicrobial activity against a range of bacteria, including Streptococcus sp., Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and others. Notably, certain derivatives displayed strong antimicrobial effects (Balasaheb P. Pagar, 2020).
Synthesis of Derivatives with Biological Activities
- The compound has been involved in the synthesis of various derivatives, like 2-Mercaptobenzimidazole derivatives, which demonstrated excellent activity against microorganisms and good cytotoxic activities in studies (Poonam Devi, M. Shahnaz, D. Prasad, 2022); (K. M. Hosamani, Ramya V. Shingalapur, 2011).
Role in Synthesis of Heterocyclic Compounds
- It has been utilized in the synthesis of heterocyclic compounds like diazaindenes. These compounds are relatively stable and exhibit aromatic properties, contributing to further research in organic chemistry (W. Armarego, B. A. Milloy, S. Sharma, 1972).
Applications in Dye-Sensitized Solar Cells
- Derivatives of this compound have been studied for their roles in dye-sensitized solar cells. They have been shown to affect energy levels, light-harvesting ability, and cell stability, demonstrating potential for renewable energy applications (Lin Yang, Zhaoyang Yao, Jiao Liu, Junting Wang, Peng Wang, 2016).
Synthesis of Aryl-Substituted Indenes
- This compound has been used in the synthesis of aryl-substituted indenes, which are important for the development of ansa-metallocenes, a component of olefin polymerization catalysts (V. V. Izmer, A. Y. Lebedev, M. V. Nikulin, A. N. Ryabov, A. F. Asachenko, A. Lygin, D. A. Sorokin, A. Voskoboynikov, 2006).
properties
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-16(20)10-4-1-2-6-12(10)22-15-13-9-5-3-7-11(9)21-14(13)17-8-18-15/h1-2,4,6,8H,3,5,7H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBUYQYYPLHDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SC4=CC=CC=C4C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
554407-97-5 |
Source
|
Record name | 2-{7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.